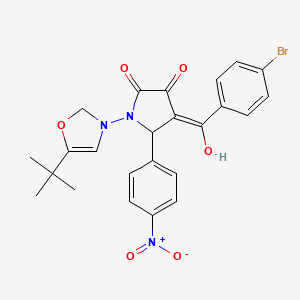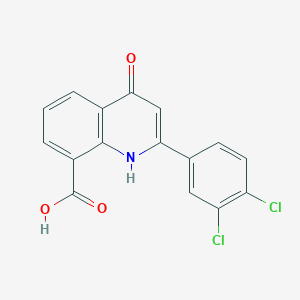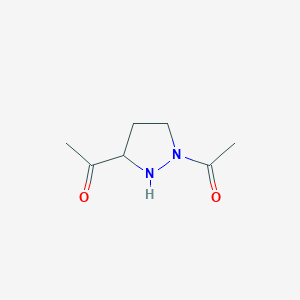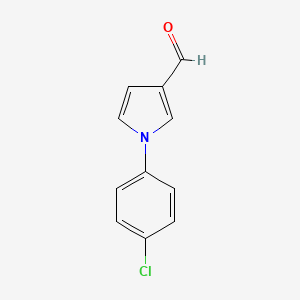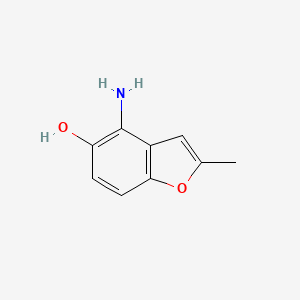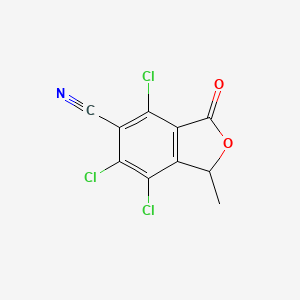
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with a complex structure that includes multiple chlorine atoms and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. The process includes the following steps:
Chlorination: The starting material, 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is chlorinated using thionyl chloride (SOCl2) under reflux conditions to form the corresponding acyl chloride.
Cyclization: The acyl chloride is then subjected to cyclization in the presence of a suitable base to form the isobenzofuran ring structure.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.
Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), solvents like acetone.
Major Products
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Biological Research: It serves as a tool compound in studies investigating the biological activity of related structures.
Mécanisme D'action
The mechanism of action of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: A selective serotonin reuptake inhibitor used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, also used as an antidepressant.
Other Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and nitrile group make it a versatile intermediate for further chemical modifications.
Propriétés
Numéro CAS |
194923-81-4 |
|---|---|
Formule moléculaire |
C10H4Cl3NO2 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
4,6,7-trichloro-1-methyl-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H4Cl3NO2/c1-3-5-6(10(15)16-3)7(11)4(2-14)8(12)9(5)13/h3H,1H3 |
Clé InChI |
WGXWVWVXLBUGEP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
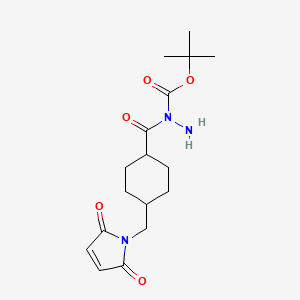
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
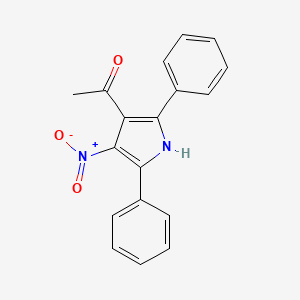
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)
